![molecular formula C10H5Cl2N3 B13015688 2,4-dichloro-7H-pyrrolo[2,3-h]quinazoline](/img/structure/B13015688.png)
2,4-dichloro-7H-pyrrolo[2,3-h]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-7H-pyrrolo[2,3-h]quinazoline is a heterocyclic compound with the molecular formula C10H5Cl2N3 This compound is characterized by its fused pyrroloquinazoline ring system, which includes two chlorine atoms at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-7H-pyrrolo[2,3-h]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichloroaniline with formamide, followed by cyclization in the presence of a strong acid such as polyphosphoric acid. The reaction conditions often require elevated temperatures to facilitate the formation of the quinazoline ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-7H-pyrrolo[2,3-h]quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazolines.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Products include various substituted quinazolines.
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Scientific Research Applications
2,4-Dichloro-7H-pyrrolo[2,3-h]quinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cell proliferation and survival pathways.
Industry: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-7H-pyrrolo[2,3-h]quinazoline involves its interaction with molecular targets such as kinases and other enzymes. The compound can bind to the active site of these proteins, inhibiting their activity and thereby affecting various cellular processes. For example, its inhibition of kinases can disrupt signaling pathways that regulate cell growth and division, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-Dichloroquinazoline
- 2,4-Dichloropyrimidine
Comparison: 2,4-Dichloro-7H-pyrrolo[2,3-h]quinazoline is unique due to its fused pyrroloquinazoline ring system, which imparts distinct chemical and biological properties Compared to 2,4-dichloroquinazoline, it has an additional pyrrole ring, which can enhance its binding affinity to certain molecular targets
Properties
Molecular Formula |
C10H5Cl2N3 |
|---|---|
Molecular Weight |
238.07 g/mol |
IUPAC Name |
2,4-dichloro-3H-pyrrolo[2,3-h]quinazoline |
InChI |
InChI=1S/C10H5Cl2N3/c11-9-6-1-2-7-5(3-4-13-7)8(6)14-10(12)15-9/h1-4H,(H,14,15) |
InChI Key |
QCONZHBWULZQLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC2=C3C1=C(NC(=N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


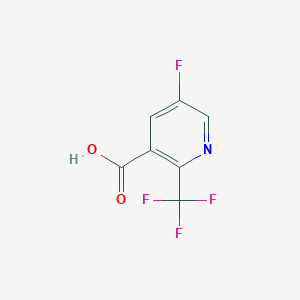
![7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13015617.png)
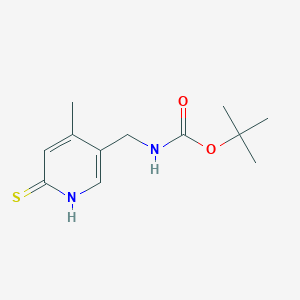
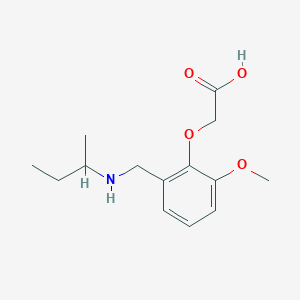

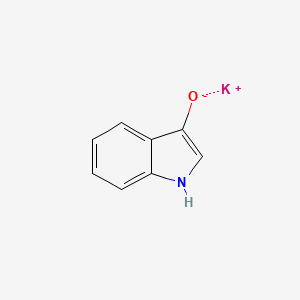
![tert-Butyl 6-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13015645.png)
![Tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate](/img/structure/B13015653.png)
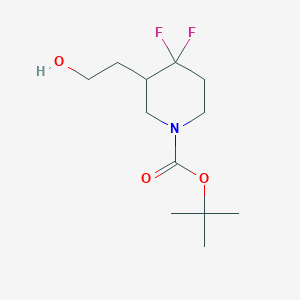
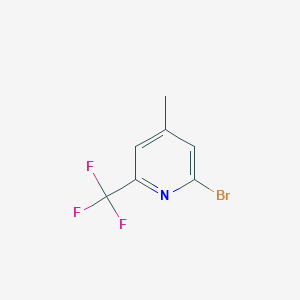

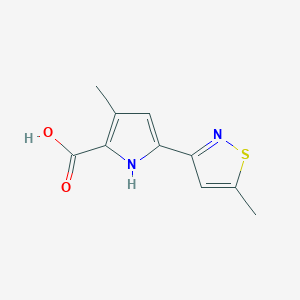
![[4-(2-Hydroxy-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B13015679.png)

